Methyl 4-(4-formylphenoxy)butanoate
Overview
Description
Methyl 4-(4-formylphenoxy)butanoate: is an organic compound with the molecular formula C12H14O4 It is a methyl ester derivative of butanoic acid, featuring a formyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : One common method to synthesize Methyl 4-(4-formylphenoxy)butanoate involves the esterification of 4-(4-formylphenoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
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Nucleophilic Substitution: : Another synthetic route involves the nucleophilic substitution of 4-(4-formylphenoxy)butanoic acid chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 4-(4-formylphenoxy)butanoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The formyl group in this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The phenoxy moiety allows for electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or bromine, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)butanoic acid.
Reduction: Methyl 4-(4-hydroxyphenoxy)butanoate.
Substitution: Methyl 4-(4-nitrophenoxy)butanoate or Methyl 4-(4-bromophenoxy)butanoate.
Scientific Research Applications
Methyl 4-(4-formylphenoxy)butanoate has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Material Science: : The compound can be used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or mechanical strength.
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Biological Studies: : In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands in receptor studies.
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Medicinal Chemistry: : The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-(4-formylphenoxy)butanoate and its derivatives depends on the specific application. For instance, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Methyl 4-(4-formylphenoxy)butanoate can be compared with other similar compounds, such as:
Methyl 4-(4-hydroxyphenoxy)butanoate:
Methyl 4-(4-nitrophenoxy)butanoate: The presence of a nitro group introduces different electronic properties, making it useful in different chemical reactions.
Methyl 4-(4-bromophenoxy)butanoate: The bromine atom provides a site for further functionalization through cross-coupling reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the phenoxybutanoate scaffold.
Properties
IUPAC Name |
methyl 4-(4-formylphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQCTYDJBHHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257021 | |
Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-66-9 | |
Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117846-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Formylphenoxy)butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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